4-(Thiophene-2-sulfonylamino)-benzoic acid
Overview
Description
4-(Thiophene-2-sulfonylamino)-benzoic acid is a compound that features a benzoic acid moiety linked to a thiophene ring via a sulfonylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophene-2-sulfonylamino)-benzoic acid typically involves the sulfonylation of thiophene followed by coupling with benzoic acid derivatives. One common method involves the reaction of thiophene-2-sulfonyl chloride with 4-aminobenzoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Thiophene-2-sulfonylamino)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene or benzoic acid derivatives.
Scientific Research Applications
4-(Thiophene-2-sulfonylamino)-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 4-(Thiophene-2-sulfonylamino)-benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with target molecules, thereby influencing their biological activity .
Comparison with Similar Compounds
Thiophene-2-sulfonamide: Shares the thiophene sulfonyl moiety but lacks the benzoic acid group.
Benzoic acid derivatives: Compounds like 4-aminobenzoic acid or 4-nitrobenzoic acid have similar structural features but different functional groups.
Uniqueness: 4-(Thiophene-2-sulfonylamino)-benzoic acid is unique due to the combination of the thiophene ring and benzoic acid moiety linked by a sulfonylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(thiophen-2-ylsulfonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S2/c13-11(14)8-3-5-9(6-4-8)12-18(15,16)10-2-1-7-17-10/h1-7,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLSKCBAWSAIAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357967 | |
Record name | 4-(Thiophene-2-sulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82068-35-7 | |
Record name | 4-(Thiophene-2-sulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(thiophene-2-sulfonylamino)-benzoic acid (TSABA) in the study and what does the research suggest about its potential for inhibiting biofilm formation?
A1: In this study, TSABA was not investigated as a standalone antibacterial agent. Instead, it was used to chemically modify chitosan, a biopolymer known for its antibacterial properties. This modification involved grafting TSABA onto plasma-treated chitosan (pchito) to potentially enhance its biofilm inhibitory effects []. The research focused on developing a modified chitosan material and did not directly investigate the individual antibacterial activity of TSABA.
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